diethyl-[2-(1-phenylsulfanylcyclopropanecarbonyl)oxyethyl]azanium;chloride
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Overview
Description
Diethyl-[2-(1-phenylsulfanylcyclopropanecarbonyl)oxyethyl]azanium;chloride is a complex organic compound with a unique structure that includes a cyclopropane ring, a phenylsulfanyl group, and an azanium chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl-[2-(1-phenylsulfanylcyclopropanecarbonyl)oxyethyl]azanium;chloride typically involves multiple steps. One common method starts with the preparation of cyclopropane-1,1-dicarboxylic acid derivatives. This can be achieved through the reaction of diethyl malonate with 1,2-dibromoethane in the presence of a strong base like sodium hydroxide . The resulting intermediate is then subjected to further reactions to introduce the phenylsulfanyl group and the azanium chloride moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl-[2-(1-phenylsulfanylcyclopropanecarbonyl)oxyethyl]azanium;chloride can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The azanium chloride moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction can lead to the formation of simpler hydrocarbons.
Scientific Research Applications
Diethyl-[2-(1-phenylsulfanylcyclopropanecarbonyl)oxyethyl]azanium;chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which diethyl-[2-(1-phenylsulfanylcyclopropanecarbonyl)oxyethyl]azanium;chloride exerts its effects involves interactions with specific molecular targets. The phenylsulfanyl group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The azanium chloride moiety may also play a role in the compound’s overall bioactivity by affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A precursor in the synthesis of cyclopropane derivatives.
Phenylsulfanylcyclopropane: A compound with a similar core structure but lacking the azanium chloride moiety.
Cyclopropane-1,1-dicarboxylic acid: Another related compound used in organic synthesis.
Uniqueness
Diethyl-[2-(1-phenylsulfanylcyclopropanecarbonyl)oxyethyl]azanium;chloride is unique due to the combination of its structural features, including the cyclopropane ring, phenylsulfanyl group, and azanium chloride moiety
Properties
CAS No. |
84245-04-5 |
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Molecular Formula |
C16H24ClNO2S |
Molecular Weight |
329.9 g/mol |
IUPAC Name |
diethyl-[2-(1-phenylsulfanylcyclopropanecarbonyl)oxyethyl]azanium;chloride |
InChI |
InChI=1S/C16H23NO2S.ClH/c1-3-17(4-2)12-13-19-15(18)16(10-11-16)20-14-8-6-5-7-9-14;/h5-9H,3-4,10-13H2,1-2H3;1H |
InChI Key |
CJDXOBWCIBDBNS-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)C1(CC1)SC2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
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